molecular formula C21H14BrClFN3O B1592934 6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine CAS No. 944549-41-1

6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine

Cat. No. B1592934
M. Wt: 458.7 g/mol
InChI Key: IWJDBOBJWQISKU-UHFFFAOYSA-N
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Description

6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine is a compound that appears as a white to pale yellow solid . It is an organic synthetic intermediate often used in pharmaceutical research and development . Due to its unique structure, it may have various pharmacological activities such as anticancer, antiviral, and anti-infective .


Synthesis Analysis

The synthesis of 6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine can be achieved through several pathways . A common method involves reacting 4-aminoquinazoline with a brominated phenyl compound under appropriate reaction conditions to obtain a precursor compound. This is then subjected to chlorination and fluorination reactions to yield the target product .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the initial reaction of 4-aminoquinazoline with a brominated phenyl compound, followed by chlorination and fluorination reactions . These reactions likely involve nucleophilic substitution and electrophilic aromatic substitution mechanisms.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 458.71 and a chemical formula of C21H14BrClFN3O . It has a density of 1.565, a boiling point of 565.022°C at 760 mmHg, and a flash point of 295.515°C . Its vapor pressure is 0mmHg at 25°C, and it has a refractive index of 1.701 .

Safety And Hazards

As a chemical substance, 6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine may pose certain hazards to humans and the environment . When handling or storing this compound, relevant safety procedures should be followed, such as wearing protective gloves, glasses, and lab coats . It should also be kept away from flammable materials or overheating . When disposing of it, local regulations should be followed to avoid environmental pollution .

properties

IUPAC Name

6-bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClFN3O/c22-14-4-6-19-17(9-14)21(26-12-25-19)27-16-5-7-20(18(23)10-16)28-11-13-2-1-3-15(24)8-13/h1-10,12H,11H2,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJDBOBJWQISKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647118
Record name 6-Bromo-N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine

CAS RN

944549-41-1
Record name 6-Bromo-N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6-bromo-4-chloro-quinazoline (1.36 g) and 3-chloro-4(m-fluoro-benzyloxy)-aniline (1.42 g) were dissolved into 50 mL of isopropanol. The mixture was reacted under reflux for 3 h, and a lot of yellow solid was deposited. The precipitated solid was filtered, and the filter cake was washed with cold ethanol and dried at 60° C. under vacuum overnight to obtain the 6-bromo-4-aminoquinazoline product (2.20 g, 86%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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